3-(Methylthio)benzaldehyde
Overview
Description
3-(Methylthio)benzaldehyde is an organic compound with the molecular formula C8H8OS. It is characterized by a benzene ring substituted with a formyl group (–CHO) and a methylthio group (–SCH3) at the meta position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 3-(Methylthio)benzaldehyde involves the reaction of thioanisole with formylating agents. The process typically includes the following steps:
Preparation of SZTA Catalyst: Mixing TiCl4 and ZrOCl2·8H2O, followed by the addition of ammonia water to obtain a reaction system containing precipitates.
Formylation Reaction: Thioanisole is reacted with a formylating agent in the presence of the SZTA catalyst under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on improving yield, reducing production costs, and minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(Methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 3-(Methylthio)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the substituent introduced
Scientific Research Applications
3-(Methylthio)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Methylthio)benzaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-(Methylthio)benzaldehyde: Similar structure but with the methylthio group at the para position.
2-(Methylthio)benzaldehyde: Methylthio group at the ortho position.
3-(Methylsulfonyl)benzaldehyde: Contains a methylsulfonyl group instead of a methylthio group .
Uniqueness: 3-(Methylthio)benzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and applications. The meta position of the methylthio group provides distinct chemical properties compared to its ortho and para counterparts .
Properties
IUPAC Name |
3-methylsulfanylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c1-10-8-4-2-3-7(5-8)6-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNCVVVHUWTVCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508051 | |
Record name | 3-(Methylsulfanyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73771-35-4 | |
Record name | 3-(Methylsulfanyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methylsulfanyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper regarding 3-(Methylthio)benzaldehyde?
A1: The research paper primarily focuses on presenting a novel and efficient method for synthesizing this compound []. It does not delve into the compound's biological activity, applications, or other properties beyond the synthesis itself.
Q2: Can you describe the synthetic method for this compound highlighted in the paper?
A2: Unfortunately, without access to the full text of the paper, it's impossible to provide a detailed description of the synthetic method. The abstract only mentions it being a "convenient synthesis" []. To understand the specific reagents, reaction conditions, and overall synthetic route, access to the full publication is necessary.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.